3-(6-Azidohexyloxy)-5-bromopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Azidohexyloxy)-5-bromopyridine: is a compound that features a pyridine ring substituted with a bromine atom at the 5-position and an azidohexyloxy group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Azidohexyloxy)-5-bromopyridine typically involves the following steps:
Bromination: The starting material, 3-hydroxypyridine, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Alkylation: The brominated intermediate is then alkylated with 6-bromohexanol to introduce the hexyloxy group at the 3-position.
Azidation: Finally, the hexyloxy group is converted to an azido group using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating conditions
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 3-(6-Azidohexyloxy)-5-bromopyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Click Chemistry: The azido group can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents like triphenylphosphine or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium).
Click Chemistry: Alkynes, copper(I) catalysts, solvents (e.g., DMF, DMSO).
Reduction: Reducing agents (e.g., triphenylphosphine, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ether).
Major Products:
Substitution: Various substituted pyridines.
Click Chemistry: 1,2,3-Triazoles.
Reduction: Amino derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(6-Azidohexyloxy)-5-bromopyridine is used as a building block in organic synthesis, particularly in the construction of complex molecules through click chemistry .
Biology and Medicine: The compound’s azido group allows for bioconjugation, making it useful in the development of biocompatible materials and drug delivery systems .
Industry: In materials science, it is employed in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability and mechanical strength .
Wirkmechanismus
The mechanism of action of 3-(6-Azidohexyloxy)-5-bromopyridine primarily involves its functional groups:
Azido Group: Participates in click chemistry reactions, forming stable triazole linkages.
Bromine Atom:
These functional groups enable the compound to interact with various molecular targets and pathways, making it versatile for different applications.
Vergleich Mit ähnlichen Verbindungen
3,4-Diamino-6-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles: These compounds also feature a pyridine ring with different substituents and have applications in fluorescence and biological activities.
3,4-Diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium: These compounds are known for their energetic properties and low sensitivities.
Uniqueness: 3-(6-Azidohexyloxy)-5-bromopyridine is unique due to its combination of an azido group and a bromine atom, which allows for diverse chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C11H15BrN4O |
---|---|
Molekulargewicht |
299.17 g/mol |
IUPAC-Name |
3-(6-azidohexoxy)-5-bromopyridine |
InChI |
InChI=1S/C11H15BrN4O/c12-10-7-11(9-14-8-10)17-6-4-2-1-3-5-15-16-13/h7-9H,1-6H2 |
InChI-Schlüssel |
NZTQAWJGDPYBEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=C1Br)OCCCCCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.